molecular formula C8H12N2O B12866152 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12866152
M. Wt: 152.19 g/mol
InChI Key: GNSGEOJLXHTZSR-UHFFFAOYSA-N
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Description

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrole ring substituted with an aminomethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as 4-aminocoumarin and 4-aminopyridine. These compounds share structural similarities but differ in their functional groups and specific properties .

Uniqueness

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-5-7(3-9)6(2)10-8(5)4-11/h4,10H,3,9H2,1-2H3

InChI Key

GNSGEOJLXHTZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CN)C)C=O

Origin of Product

United States

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